

understanding the discovery of dCeMM2

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Compound of Interest

Compound Name: dCeMM2
Cat. No.: B15620477

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An In-Depth Technical Guide to the Discovery of **dCeMM2**

Abstract

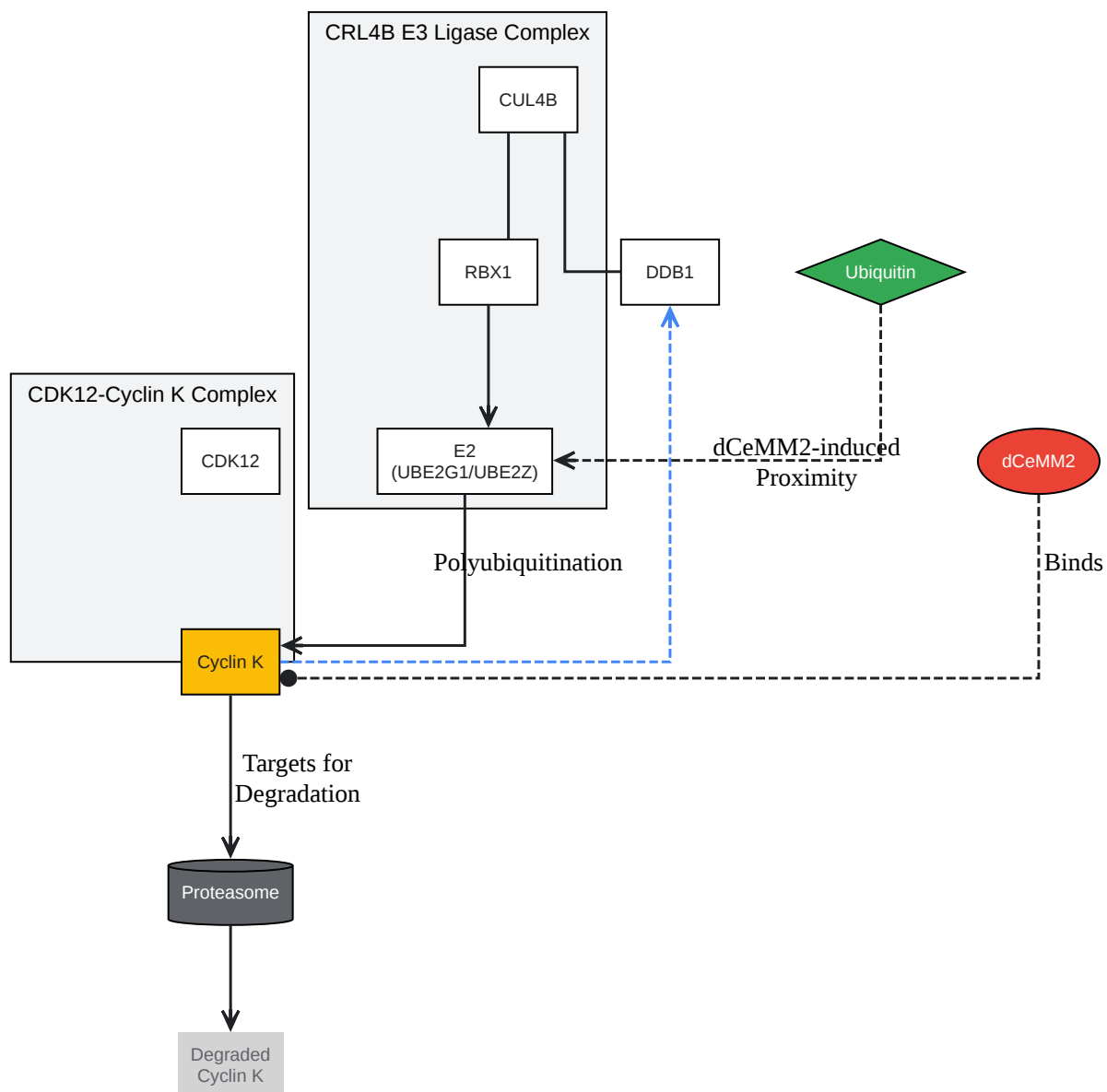
dCeMM2 is a rationally discovered molecular glue degrader that selectively induces the degradation of cyclin K.[1][2][3] It functions by promoting a novel protein-protein interaction between the CDK12-cyclin K complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][3][4][5] This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to **dCeMM2**, intended for researchers and professionals in the field of drug development and chemical biology.

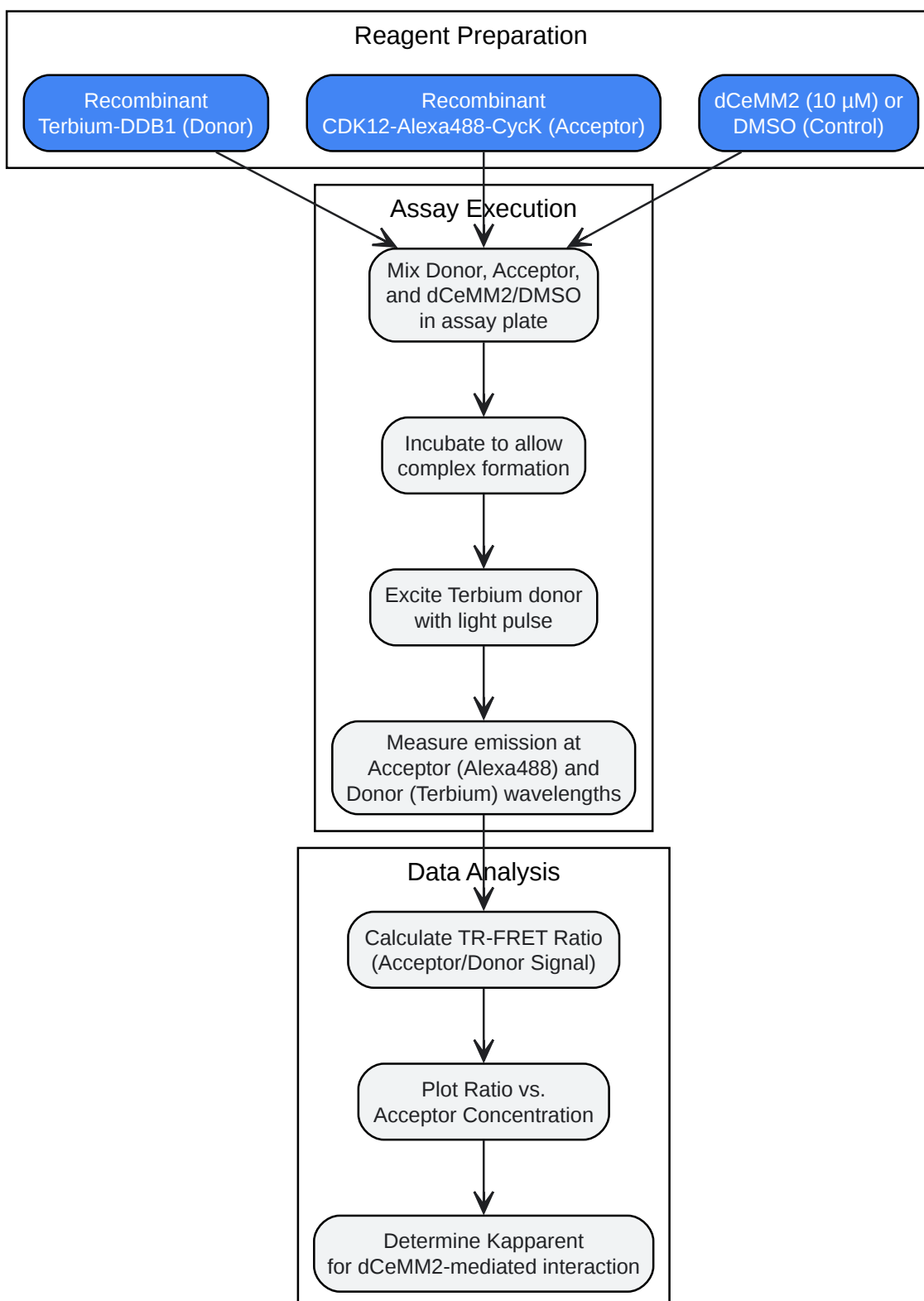
Mechanism of Action

dCeMM2 acts as a molecular glue, a small molecule that induces or stabilizes interactions between two proteins that would otherwise not interact. In this case, **dCeMM2** binds to the CDK12-cyclin K complex and enhances its affinity for DDB1, an adaptor protein for the CUL4B E3 ubiquitin ligase.[4][6] This induced proximity brings cyclin K close to the E3 ligase machinery, resulting in its polyubiquitination and targeting for degradation by the proteasome.[4] Notably, this mechanism does not require a dedicated substrate receptor (DCAF).[4][6] The

degradation of cyclin K leads to the functional inhibition of CDK12 and CDK13, which are key regulators of transcriptional elongation.[4][5][6]

Signaling Pathway Diagram





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